molecular formula C11H19N3 B13285007 N-cycloheptyl-1-methyl-1H-pyrazol-4-amine

N-cycloheptyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13285007
M. Wt: 193.29 g/mol
InChI Key: BABXWYLPPXNVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H19N3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemistry, and material science . This compound features a pyrazole ring substituted with a cycloheptyl group and a methyl group, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cycloheptyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of cycloheptyl hydrazine and its subsequent reaction with a suitable diketone to form the pyrazole ring. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

N-cycloheptyl-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-1-methyl-1H-pyrazol-4-amine is unique due to its cycloheptyl substitution, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-cycloheptyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-14-9-11(8-12-14)13-10-6-4-2-3-5-7-10/h8-10,13H,2-7H2,1H3

InChI Key

BABXWYLPPXNVLC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.